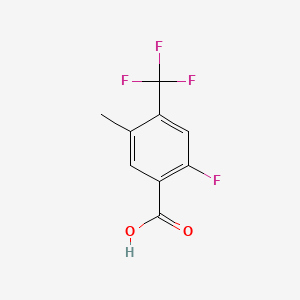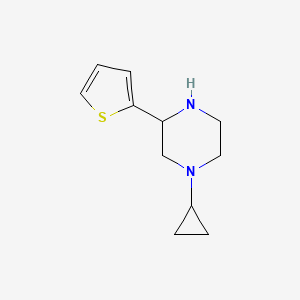
1-Cyclopropyl-3-(2-thienyl)piperazine
説明
“1-Cyclopropyl-3-(2-thienyl)piperazine” is a chemical compound with the molecular formula C11H16N2S . It has a molecular weight of 208.32 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of interest in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
科学的研究の応用
Anticancer and Antituberculosis Potential
- Synthesized derivatives of cyclopropyl piperazine have exhibited significant anticancer and antituberculosis activities. For instance, certain compounds showed in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis activity against Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Studies
- Derivatives of 1-cyclopropyl piperazine, including ciprofloxacin derivatives, have been synthesized and evaluated for their antimicrobial properties. These studies have underscored the potential of cyclopropyl piperazine derivatives as antimicrobial agents (Yadav & Joshi, 2008; Patel, Patel, & Chauhan, 2007).
Chemical Synthesis and Photostability
- Research into the photostability of ciprofloxacin, a quinolone derivative involving cyclopropyl and piperazine groups, highlights the compound's behavior under specific conditions, providing insights into its stability and potential modifications for enhanced pharmaceutical formulations (Mella, Fasani, & Albini, 2001).
Stereoselective Synthesis
- The stereoselective synthesis of polysubstituted piperazines and oxopiperazines, essential components in numerous pharmaceuticals, has been explored, focusing on efficient routes to control substitution and influence biological activity. This research is pivotal for drug development, offering a foundation for the design of new compounds with enhanced efficacy (Mordini, Reginato, Calamante, & Zani, 2014).
Phototoxicity and Cytotoxicity
- Studies on N-piperazinyl quinolone derivatives with a 2-thienyl group have examined their cytotoxic potential and phototoxic properties, contributing to the understanding of their therapeutic applications and safety profile (Pardakhty et al., 2007).
Synthesis and Biological Activity
- The synthesis of substituted piperazines as ligands for melanocortin receptors, including structural characterizations and receptor binding studies, demonstrates the diverse applications of cyclopropyl piperazine derivatives in targeting specific biological pathways for therapeutic purposes (Mutulis et al., 2004).
作用機序
While the specific mechanism of action for “1-Cyclopropyl-3-(2-thienyl)piperazine” is not available, piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
特性
IUPAC Name |
1-cyclopropyl-3-thiophen-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-11(14-7-1)10-8-13(6-5-12-10)9-3-4-9/h1-2,7,9-10,12H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJHIMYDBNPLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


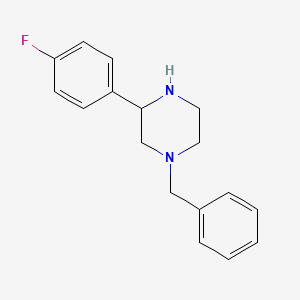
![[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468258.png)
![[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid](/img/structure/B1468261.png)
![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)
![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoate](/img/structure/B1468263.png)
![Benzyl 2-methyl-3-oxo-1-phenyl-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1468267.png)
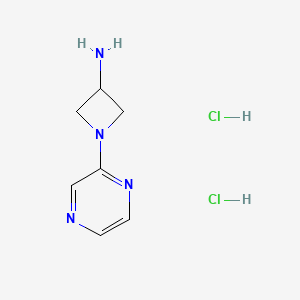
![Methyl 4-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B1468270.png)

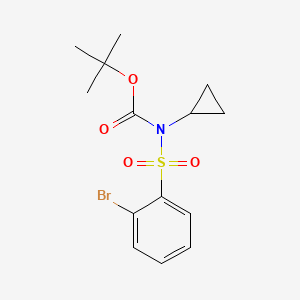
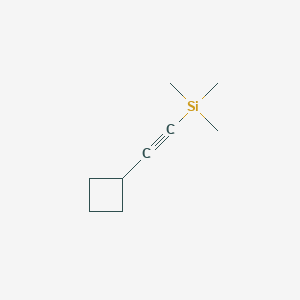
![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-6-yl]-1-piperidinecarboxylate](/img/structure/B1468278.png)
![1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468279.png)
